



Application Notes: High-Throughput Assay for Serine Acetyltransferase Activity

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Introduction

Serine acetyltransferase (SAT), also known as CysE, is a critical enzyme in the de novo cysteine biosynthesis pathway in bacteria, plants, and some protozoa.[1][2][3][4] It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-serine, forming O-acetyl-L-serine (OAS) and coenzyme A (CoA-SH).[3][4] This pathway is absent in mammals, making SAT an attractive target for the development of novel antimicrobial agents. High-throughput screening (HTS) of large compound libraries is a key strategy for identifying novel SAT inhibitors. These application notes describe robust and scalable assays for measuring SAT activity in a high-throughput format.

Principle of the Assay

The enzymatic activity of serine acetyltransferase can be monitored by detecting the production of one of its products, Coenzyme A (CoA-SH). Two primary methods are well-suited for high-throughput screening: a colorimetric assay using Ellman's reagent (DTNB) and a more sensitive fluorescence-based assay.

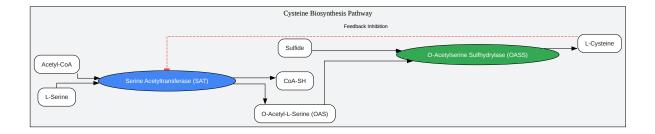
 Colorimetric Assay: This method relies on the reaction of the free thiol group of the released CoA-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[4][5] The rate of TNB formation is directly proportional to the SAT activity.



• Fluorescence-Based Assay: For higher sensitivity and lower interference from colored compounds, a fluorescence-based assay can be employed. This assay utilizes a thiol-reactive fluorescent probe, such as ThioGlo4, which is essentially non-fluorescent until it reacts with the free thiol of CoA-SH to form a highly fluorescent adduct.[6][7] The increase in fluorescence intensity is directly proportional to the rate of the SAT-catalyzed reaction.

Cysteine Biosynthesis Pathway

Serine acetyltransferase catalyzes the first committed step in the two-step pathway for L-cysteine biosynthesis. The product of the SAT reaction, O-acetyl-L-serine, is subsequently converted to L-cysteine by the enzyme **O-acetylserine** sulfhydrylase (OASS), which is also known as cysteine synthase.[3][8] L-cysteine then acts as a feedback inhibitor of SAT, regulating its own synthesis.[1][2][9]



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Caption: Cysteine biosynthesis pathway highlighting the role of SAT.

Data Presentation

The following tables provide representative data for the kinetic parameters of serine acetyltransferase from Mycobacterium tuberculosis and a sample data layout for a high-



throughput screening experiment.

Table 1: Kinetic Parameters of M. tuberculosis Serine Acetyltransferase[4]

Substrate	Michaelis Constant (Км) (mM)	Maximum Velocity (Vmax) (mM/min)
Acetyl-CoA	0.0513 ± 0.0050	0.0073 ± 0.0005
L-Serine	0.0264 ± 0.0006	0.0073 ± 0.0005

Table 2: Sample Data from a 384-Well Plate HTS Assay

Well	Compound ID	Absorbance at 412 nm (Colorimetric)	Fluorescence Intensity (RFU)	% Inhibition
A1	Negative Control	0.850	9800	0
A2	Negative Control	0.845	9750	0.6
B1	Positive Control (L-Cysteine)	0.120	1500	85.9
B2	Positive Control (L-Cysteine)	0.125	1550	85.3
C1	Test Compound	0.830	9600	2.4
C2	Test Compound 2	0.450	5200	47.1
D1	Test Compound	0.150	1800	82.4
D2	Test Compound 4	0.860	9900	-1.2

Experimental Protocols



Protocol 1: High-Throughput Colorimetric Assay for SAT Activity

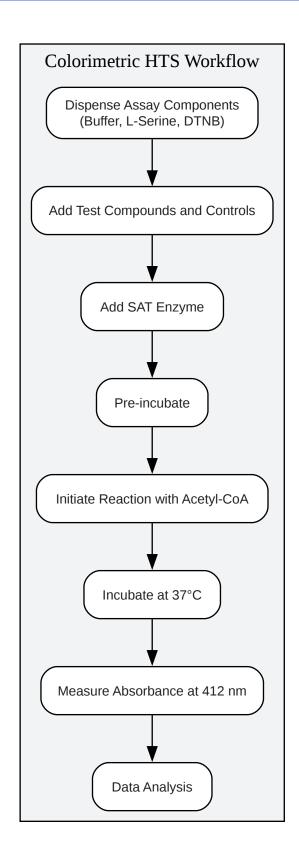
This protocol is adapted for a 384-well plate format and is suitable for screening large compound libraries.

Materials and Reagents:

- Purified recombinant serine acetyltransferase (SAT)
- L-Serine stock solution (100 mM in assay buffer)
- Acetyl-CoA stock solution (10 mM in assay buffer)
- Ellman's Reagent (DTNB) stock solution (10 mM in assay buffer)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
- Test compounds dissolved in DMSO
- Positive control inhibitor (e.g., L-Cysteine, 100 mM stock)
- 384-well clear, flat-bottom microplates

Experimental Workflow:





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Caption: Workflow for the colorimetric SAT activity assay.

Procedure:

- Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-Serine, and DTNB.
- Dispense Reagent Mix: Add 20 μL of the reagent mix to each well of a 384-well plate.
- Add Compounds and Controls:
 - Add 0.5 μL of test compound solution to the appropriate wells.
 - Add 0.5 µL of DMSO to the negative control wells.
 - Add 0.5 μL of L-Cysteine solution to the positive control wells.
- Add Enzyme: Add 10 μL of a solution containing SAT to all wells.
- Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
- Initiate Reaction: Add 10 μ L of acetyl-CoA solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each test compound relative to the controls.

Final Assay Concentrations:

L-Serine: 10 mM

Acetyl-CoA: 1 mM

DTNB: 0.5 mM

SAT: 50 nM (concentration may need to be optimized)

Test Compound: 10 μM



• DMSO: 1%

Protocol 2: High-Throughput Fluorescence-Based Assay for SAT Activity

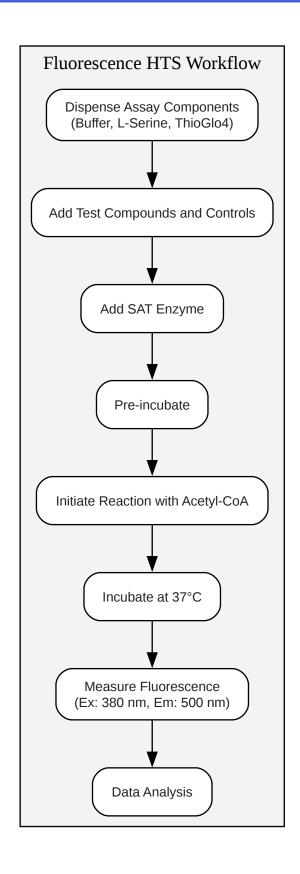
This protocol offers higher sensitivity and is less prone to interference from colored compounds.

Materials and Reagents:

- Purified recombinant serine acetyltransferase (SAT)
- L-Serine stock solution (100 mM in assay buffer)
- Acetyl-CoA stock solution (10 mM in assay buffer)
- ThioGlo4 stock solution (1 mM in DMSO)
- Assay Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100
- Test compounds dissolved in DMSO
- Positive control inhibitor (e.g., L-Cysteine, 100 mM stock)
- 384-well black, flat-bottom microplates

Experimental Workflow:





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Caption: Workflow for the fluorescence-based SAT activity assay.

Procedure:

- Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-Serine, and ThioGlo4.
- Dispense Reagent Mix: Add 20 μL of the reagent mix to each well of a 384-well black plate.
- Add Compounds and Controls:
 - Add 0.5 μL of test compound solution to the appropriate wells.
 - Add 0.5 μL of DMSO to the negative control wells.
 - Add 0.5 μL of L-Cysteine solution to the positive control wells.
- Add Enzyme: Add 10 μL of a solution containing SAT to all wells.
- Pre-incubation: Incubate the plate at room temperature for 10 minutes.
- Initiate Reaction: Add 10 μL of acetyl-CoA solution to all wells.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~500 nm.
- Data Analysis: Calculate the percent inhibition for each test compound relative to the controls.

Final Assay Concentrations:

· L-Serine: 10 mM

Acetyl-CoA: 1 mM

ThioGlo4: 15 μM

SAT: 25 nM (concentration may need to be optimized for higher sensitivity)



Test Compound: 10 μM

DMSO: 1%

Assay Validation and Quality Control

To ensure the reliability of the high-throughput screening data, it is essential to validate the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS. The formula for the Z'-factor is:

$$Z' = 1 - (3 * (\sigma p + \sigma n)) / |\mu p - \mu n|$$

Where:

- σp = standard deviation of the positive control
- σn = standard deviation of the negative control
- µp = mean of the positive control
- µn = mean of the negative control

Regular monitoring of the Z'-factor throughout the screening campaign is crucial for maintaining data quality.

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